molecular formula C20H23N7 B5484259 2,3,5-trimethyl-N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine

2,3,5-trimethyl-N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B5484259
M. Wt: 361.4 g/mol
InChI Key: QVJAMBQOHISYNN-UHFFFAOYSA-N
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Description

“2,3,5-trimethyl-N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine” is a compound that belongs to the class of 1,2,4-triazole derivatives . These compounds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of these compounds was confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The IR absorption spectra were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1. The 1H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include a Cu (I) catalyzed [3+2] dipolar cycloaddition . This reaction is between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were determined using various spectroscopic techniques. For instance, the IR absorption spectra of these compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .

Safety and Hazards

The safety of these compounds was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The future directions in the research of these compounds involve the discovery and development of more effective and potent anticancer agents . The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity .

properties

IUPAC Name

2,3,5-trimethyl-N-[1-phenyl-3-(1,2,4-triazol-1-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7/c1-14-11-19(27-20(23-14)15(2)16(3)25-27)24-18(17-7-5-4-6-8-17)9-10-26-13-21-12-22-26/h4-8,11-13,18,24H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJAMBQOHISYNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC(CCN3C=NC=N3)C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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